molecular formula C16H15BrN2O5S B250527 N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide

N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide

货号: B250527
分子量: 427.3 g/mol
InChI 键: HINPOOQBJLLMGU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of sulfonamide-containing compounds. It was first synthesized by scientists at Bayer Pharmaceuticals in 2003, and since then, it has gained significant attention in the scientific community due to its potential therapeutic applications.

作用机制

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272 involves the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to the relaxation of smooth muscle cells and vasodilation. This compound 41-2272 has also been shown to inhibit phosphodiesterase 5 (PDE5), which leads to an increase in cGMP levels and further vasodilation.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to have several biochemical and physiological effects. It has been shown to increase cGMP levels, leading to vasodilation and inhibition of platelet aggregation. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the proliferation of smooth muscle cells.

实验室实验的优点和局限性

One advantage of using N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272 in lab experiments is its specificity for sGC and PDE5, which makes it a useful tool for studying the cGMP signaling pathway. Additionally, it has been shown to have low toxicity and good bioavailability. However, one limitation is that it can be difficult to synthesize, which can limit its availability for research.

未来方向

There are several future directions for research on N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272. One area of interest is its potential therapeutic applications for pulmonary hypertension and other cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on other signaling pathways. Finally, there is potential for the development of new compounds based on the structure of this compound 41-2272 that may have improved therapeutic properties.

合成方法

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272 involves several steps, including the reaction of 4-bromoanisole with sodium hydride to form 4-bromophenol, which is then reacted with 2-chloroacetyl chloride to yield 2-(4-bromophenoxy)acetamide. The final step involves the reaction of 2-(4-bromophenoxy)acetamide with N-(acetylsulfanilyl)acetamide in the presence of triethylamine to form this compound 41-2272.

科学研究应用

N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which make it a promising candidate for the treatment of pulmonary hypertension. Additionally, it has been shown to inhibit platelet aggregation, making it a potential therapeutic agent for the prevention of thrombosis.

属性

分子式

C16H15BrN2O5S

分子量

427.3 g/mol

IUPAC 名称

N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide

InChI

InChI=1S/C16H15BrN2O5S/c1-11(20)19-25(22,23)15-8-4-13(5-9-15)18-16(21)10-24-14-6-2-12(17)3-7-14/h2-9H,10H2,1H3,(H,18,21)(H,19,20)

InChI 键

HINPOOQBJLLMGU-UHFFFAOYSA-N

SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br

规范 SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。